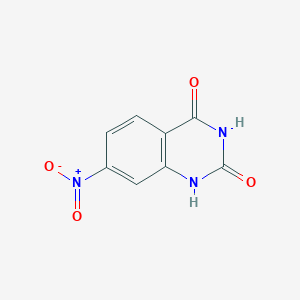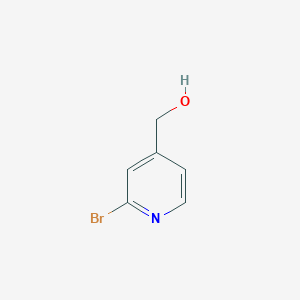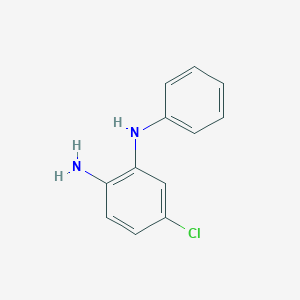
Lehmannina
Descripción general
Descripción
Lemannine is a quinolizidine bioalkaloid isolated from the plant Sophora alopecuroides L. It is known for its antibacterial, anti-inflammatory, and anti-tumor activities . The compound has a molecular formula of C15H22N2O and a molecular weight of 246.35 g/mol .
Aplicaciones Científicas De Investigación
Lemannine has a wide range of scientific research applications:
Mecanismo De Acción
Lehmannine, also known as 12,13-Didehydromatridin-15-one or Lemannine, is a quinazosine bioalkaloid . It has been reported to possess antibacterial, anti-inflammatory, and antitumor activities . This article will delve into the various aspects of Lehmannine’s mechanism of action and its pharmacological properties.
Target of Action
It is known that lehmannine has significant anti-hepatitis b virus (hbv) activity
Mode of Action
It is known that lehmannine interacts with its targets to exert its antibacterial, anti-inflammatory, and antitumor effects . The specifics of these interactions and the resulting changes at the molecular level are subjects of ongoing research.
Biochemical Pathways
Lehmannine is known to have antitumor effects , which suggests that it may affect pathways related to cell growth, cell cycle regulation, apoptosis, and cellular differentiation
Result of Action
Lehmannine has been reported to have antibacterial, anti-inflammatory, and antitumor activities . This suggests that the molecular and cellular effects of Lehmannine’s action may include the inhibition of bacterial growth, reduction of inflammation, and inhibition of tumor growth
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound . Factors such as light, temperature, and pollution can affect gene expression, which in turn can influence the action of a compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lemannine can be synthesized through various methods, including the extraction of total alkaloids from Sophora alopecuroides using a transmembrane pH gradient active loading method . This method involves preparing binary ethosomes containing total alkaloids at temperatures below the phase transition temperature of phosphatidyl choline . Factors such as temperature, particle size, and encapsulation efficiency are crucial in this process .
Industrial Production Methods
Industrial production of lemannine typically involves the extraction of alkaloids from Sophora alopecuroides. The process includes solvent extraction, purification, and crystallization to obtain high-purity lemannine . The compound is then stored under specific conditions to maintain its stability and efficacy .
Análisis De Reacciones Químicas
Types of Reactions
Lemannine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activities .
Common Reagents and Conditions
Common reagents used in the reactions involving lemannine include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of lemannine depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield quinolizidine derivatives with enhanced antibacterial properties .
Comparación Con Compuestos Similares
Similar Compounds
Lemannine is similar to other quinolizidine alkaloids such as matrine, oxymatrine, and sophoridine . These compounds share structural similarities and exhibit comparable biological activities .
Uniqueness
What sets lemannine apart is its unique combination of antibacterial, anti-inflammatory, and anti-tumor activities. While other quinolizidine alkaloids may exhibit one or two of these properties, lemannine’s broad spectrum of activities makes it a valuable compound for various scientific research applications .
Propiedades
IUPAC Name |
(1S,2R,9S,17S)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadec-3-en-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14/h1,6,11-13,15H,2-5,7-10H2/t11-,12+,13+,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVYENIUARJBNM-JLNYLFASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN3C(C=CCC3=O)C4C2N(C1)CCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CN3[C@H](C=CCC3=O)[C@@H]4[C@H]2N(C1)CCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60207179 | |
| Record name | Matridin-15-one, 12,13-didehydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60207179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58480-54-9 | |
| Record name | Lehmannine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58480-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Matridin-15-one, 12,13-didehydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058480549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Matridin-15-one, 12,13-didehydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60207179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-(4-Nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B57712.png)







